KU-0058684

PARP-1 DNA Repair Cancer Biology

Select KU-0058684 for robust, reproducible PARP1 inhibition (IC50 3.2 nM). Essential for replicating synthetic lethality in BRCA1/2-deficient models; weaker inhibitors like 3-aminobenzamide fail to produce this phenotype. Its unique PARP/DNA-PK dual inhibition enables dissection of DNA repair pathway crosstalk. Ensure your DDR research meets publication standards with this validated, high-potency chemical probe.

Molecular Formula C19H14FN3O3
Molecular Weight 351.3 g/mol
CAS No. 623578-11-0
Cat. No. B1684130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-0058684
CAS623578-11-0
SynonymsKU0058684;  KU-0058684;  KU 0058684;  KU58684;  KU 58684;  KU-58684
Molecular FormulaC19H14FN3O3
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
InChIInChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26)
InChIKeyYQSZNYLPVBOGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KU-0058684 (CAS 623578-11-0): A Benchmark PARP-1 Inhibitor for DNA Damage Response Research and Targeted Oncology Studies


KU-0058684 is a synthetic, small-molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and, to a lesser extent, DNA-dependent protein kinase (DNA-PK) [1]. Characterized by a core phthalazinone structure, it exhibits sub-nanomolar to low-nanomolar potency against PARP-1 (IC50 = 3.2 nM) in cell-free enzymatic assays [2]. The compound is widely utilized as a chemical tool to interrogate the roles of PARP-1 in DNA single-strand break repair (SSBR) and, in specific genetic contexts such as BRCA1/2 deficiency, in the induction of synthetic lethality via the accumulation of toxic DNA double-strand breaks (DSBs) [3].

Why Generic 'PARP Inhibitors' Cannot Be Substituted for KU-0058684 in Mechanistic Studies


The term 'PARP inhibitor' encompasses a diverse class of compounds with significant divergence in intrinsic catalytic potency, DNA-trapping efficiency, off-target profiles (e.g., DNA-PK inhibition), and resultant cellular efficacy, particularly in homologous recombination (HR)-deficient contexts. KU-0058684's high intrinsic potency (IC50 3.2 nM) against PARP-1 is crucial, as cellular sensitivity in BRCA2-deficient models is strictly dependent on this level of enzymatic inhibition [1]. Weaker in-class inhibitors, such as KU0051529 (IC50 730 nM), fail to recapitulate the robust synthetic lethal phenotype in these systems, rendering them unsuitable substitutes for studies requiring potent, targeted PARP-1 ablation [2]. Furthermore, KU-0058684's unique dual inhibition profile (PARP-1 and DNA-PK) differentiates it from later-generation clinical PARP inhibitors (e.g., Olaparib, Niraparib) and makes it a valuable tool for dissecting the crosstalk between these two DNA damage response (DDR) pathways [3]. Substituting another in-class compound without verifying its biochemical and cellular profile against these established benchmarks can lead to a failure to replicate published findings and misattribution of pharmacological effects.

KU-0058684 (623578-11-0) Quantitative Differentiation Evidence: A Head-to-Head Analysis


KU-0058684 Demonstrates Superior PARP-1 Catalytic Inhibition Relative to a Structurally Related Analog

KU-0058684 exhibits significantly higher potency against PARP-1 compared to the structurally related but less active analog, KU0051529. In cell-free enzymatic assays, the IC50 for KU-0058684 is 3.2 nM, whereas the IC50 for KU0051529 is 730 nM [1]. This ~228-fold difference in intrinsic potency underscores a critical performance gap that cannot be bridged by simply increasing the concentration of the weaker analog, as the latter's weak activity may not achieve the same degree of target engagement required to elicit a robust biological response.

PARP-1 DNA Repair Cancer Biology Drug Discovery

Cellular Sensitivity in a BRCA2-Deficient Context: KU-0058684 vs. Historical PARP Inhibitors

In the BRCA2-mutant CAPAN-1 cell line, KU-0058684 demonstrates profound cytotoxic effects that are not observed with the older, less potent PARP inhibitors 3-aminobenzamide and NU1025. CAPAN-1 cells were reportedly insensitive to 3-aminobenzamide (IC50 33 µM) and NU1025 (IC50 400 nM), but were found to be extremely sensitive to KU-0058684 (IC50 3.2 nM) [1]. This stark difference in cellular response, despite all compounds being classified as 'PARP inhibitors', highlights that in vitro cellular efficacy in a therapeutically relevant genetic background is contingent upon achieving high-potency catalytic inhibition.

BRCA2 Synthetic Lethality Cancer Cell Models Precision Oncology

Defined Role in DNA Double-Strand Break Repair Pathways: A Dual PARP-1/DNA-PK Inhibitor

Unlike many clinical-stage PARP inhibitors that are selective for PARP-1/2, KU-0058684 possesses a unique dual inhibitory profile against both PARP-1 and DNA-dependent protein kinase (DNA-PK). In cell-based assays measuring the resolution of ionizing radiation (IR)-induced gammaH2AX foci, a marker of DNA double-strand breaks (DSBs), the effect of KU-0058684 (PARP-1 inhibitor) was functionally equivalent to that of NU7441, a selective DNA-PK inhibitor [1]. Both compounds similarly impaired the fast phase of DSB repair, and their effects were non-additive, indicating that PARP-1 and DNA-PK cooperate in the same pathway for DSB resolution [1]. In vitro binding kinetics confirmed that PARP-1 and DNA-PK have overlapping affinities for DSB ends (Kd(app) = 1.7–4.5 nM for PARP-1 and 2.6–6.4 nM for DNA-PK) [1].

DNA Double-Strand Break Repair DNA-PK Non-Homologous End Joining Radiation Biology

Defined Applications for KU-0058684 (623578-11-0) Based on Quantitative Evidence


Validating Synthetic Lethality in BRCA1/2-Deficient Cancer Models

KU-0058684 is the compound of choice for replicating and extending the seminal finding that PARP inhibition is synthetically lethal in cells deficient in the homologous recombination (HR) repair proteins BRCA1 or BRCA2 [1]. Its high potency (IC50 3.2 nM) ensures robust target engagement and a clear cytotoxic phenotype in BRCA2-deficient models like CAPAN-1, a phenotype not reliably achieved with weaker PARP inhibitors such as 3-aminobenzamide or NU1025 [2]. Use KU-0058684 as a positive control when screening novel PARP inhibitors or when establishing HR-deficient cell models.

Investigating the PARP-1/DNA-PK Crosstalk in DNA Double-Strand Break (DSB) Repair

Employ KU-0058684 to study the functional interplay between PARP-1 and DNA-PK in the non-homologous end joining (NHEJ) pathway of DNA DSB repair [3]. Its dual inhibitory profile allows researchers to simultaneously modulate both enzymes, mimicking their cooperative role in resolving IR-induced damage. This is particularly useful in radiobiology studies aiming to dissect the relative contributions of PARP-1 and DNA-PK to the fast and slow phases of DSB repair, a function not possible with selective inhibitors of either enzyme alone [3].

A Benchmark Reference Standard for PARP-1 Inhibitor Selectivity and Potency Screening

Use KU-0058684 as a reference inhibitor in biochemical and cellular assays when profiling new chemical entities (NCEs) targeting PARP-1. Its well-characterized IC50 of 3.2 nM against PARP-1 and defined cellular effects in BRCA2-deficient cells provide a reliable benchmark for comparing potency and cellular efficacy [2]. Its defined, though limited, off-target activity against DNA-PK also serves as a useful control when assessing the selectivity of new candidates against this related DDR kinase [3].

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